molecular formula C9H11N3O4 B1237163 (2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol

(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol

Cat. No.: B1237163
M. Wt: 225.2 g/mol
InChI Key: BBDAGFIXKZCXAH-STUHELBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol is an aromatic ether.

Scientific Research Applications

  • Synthesis Processes : The compound, part of the oxazolo[3,4-a]pyrimidin-3-ol family, can be synthesized through cyclocondensation and dehydration processes. For instance, 2-Substituted-4a-hydroxy-9H-cycloalkyl[1,2-e]oxazolo[3,2-a]pyrimidin-9-ones are synthesized via cyclocondensation and can undergo dehydration to form related compounds. The synthesis processes can involve various ethyl 2-oxocycloalkanecarboxylates and lead to different isomeric forms. The final structure of these compounds can be confirmed using techniques like X-ray crystallography (Adetchessi et al., 2005).

  • Rearrangement and Stability Analysis : The stability and rearrangement processes of these compounds can be analyzed through Differential Scanning Calorimetry (DSC). For example, the formation of thermodynamically stable pyrimidinones could be related to an intramolecular rearrangement of kinetically controlled pyrimidinones (Adetchessi et al., 2005).

  • Ring Annulation and Structural Investigation : Cyclocondensation reactions can lead to ring annulation, resulting in complex molecular structures. Detailed structural investigations, including the use of two-dimensional NMR spectra (HMBC, NOESY), can aid in confirming the molecular structure of these compounds. Theoretical calculations and techniques like X-ray crystallography may further validate the structural assignments (Forfar et al., 1999).

  • Application in Synthesis of Heterocyclic Systems : These compounds can serve as precursors or intermediates in the synthesis of novel heterocyclic systems. For instance, they can be used in the synthesis of systems like imidazo[1,2-c][1,3]oxazolo[4,5-e][1,2,3]triazine. The synthesis involves multiple steps, including the use of 2-(aroylaminocyanomethylene)imidazolidines and specific reagents like trifluoroacetic acid and NaNO2. The structural and compositional details of the synthesized compounds can be confirmed using various analytical techniques (Gurenko et al., 2012).

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.2 g/mol

IUPAC Name

(4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8?/m1/s1

InChI Key

BBDAGFIXKZCXAH-STUHELBRSA-N

Isomeric SMILES

C1=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N

SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol
Reactant of Route 2
(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol
Reactant of Route 3
(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol
Reactant of Route 4
(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol
Reactant of Route 5
(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol
Reactant of Route 6
(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol

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